molecular formula C14H17NO2 B2666430 N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide CAS No. 2411244-84-1

N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide

Cat. No.: B2666430
CAS No.: 2411244-84-1
M. Wt: 231.295
InChI Key: HGCMZPZSCWQBCR-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a hydroxy group, a phenyl group, and an ynamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide typically involves the reaction of 3-hydroxy-2-methyl-2-phenylpropylamine with but-2-ynoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The ynamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for converting the hydroxy group to a tosylate, which can then undergo further substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide depends on its interaction with biological targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the ynamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroxy-2-methyl-2-phenylpropyl)acetamide: Similar structure but with an acetamide group instead of an ynamide.

    N-(3-Hydroxy-2-methyl-2-phenylpropyl)benzamide: Contains a benzamide group, offering different reactivity and applications.

    N-(3-Hydroxy-2-methyl-2-phenylpropyl)propionamide: Features a propionamide group, which affects its chemical and biological properties.

Uniqueness

N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide is unique due to the presence of the ynamide moiety, which imparts distinct reactivity compared to other amides. This makes it a valuable compound for developing new reactions and exploring novel applications in various fields.

Properties

IUPAC Name

N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-7-13(17)15-10-14(2,11-16)12-8-5-4-6-9-12/h4-6,8-9,16H,10-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCMZPZSCWQBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C)(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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